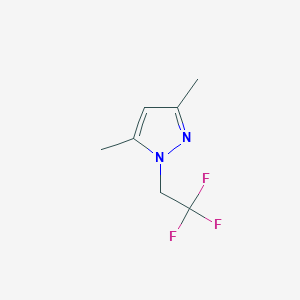

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with two methyl groups and a trifluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-position of the pyrazole ring is highly susceptible to nucleophilic substitution due to electron deficiency caused by the trifluoroethyl group. Key reactions include:

Table 1: Nucleophilic substitution reactions

| Nucleophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C, 12h | 4-Amino derivatives | 65-78% | |

| Thiols | EtOH, reflux, 6h | 4-Thioether derivatives | 55-62% | |

| Methoxide | NaOMe, MeOH, 25°C, 24h | 4-Methoxy derivative | 72% |

Replacement of the 4-hydrogen atom occurs under mild conditions, enabling rapid functionalization. The trifluoroethyl group stabilizes transition states through inductive effects.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the 4-position as a reactive site:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces 4-arylpyrazoles. Typical conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C, 18h

-

Yield : 68-85%

Buchwald-Hartwig Amination

Coupling with secondary amines (e.g., morpholine) forms 4-aminopyrazoles:

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene, 110°C, 24h

-

Yield : 60-73%

Oxidation Reactions

Controlled oxidation transforms the pyrazole core into pyrazolone derivatives:

Table 2: Oxidation pathways

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 8h | Pyrazolone | Anticancer scaffold |

| KMnO₄ | H₂O, 25°C, 24h | Carboxylic acid derivative | Herbicidal activity |

The trifluoroethyl group increases resistance to over-oxidation, allowing selective product formation .

Electrophilic Aromatic Substitution

The methyl groups direct electrophiles to the 4-position:

Nitration

Halogenation

Condensation Reactions

The compound reacts with carbonyl compounds to form fused heterocycles:

Example : Condensation with acetylacetone yields pyrazolopyran derivatives under acidic conditions (HCl, EtOH, reflux, 6h; 71% yield) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is characterized by:

- Chemical Formula : C7H9F3N2

- Molecular Weight : 188.16 g/mol

- Structural Features : The compound contains two methyl groups at the 3 and 5 positions and a trifluoroethyl group at the 1 position, which enhances its lipophilicity and metabolic stability.

Pharmaceutical Applications

The compound is being explored as a potential drug candidate due to its notable biological activities:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives often exhibit anti-inflammatory effects. The presence of the trifluoroethyl group may enhance these properties by improving solubility and bioavailability.

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains .

- Analgesic Effects : The compound's potential analgesic properties are under investigation, with preliminary findings suggesting it may alleviate pain through specific biochemical pathways.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several pyrazole derivatives, including this compound. These compounds were screened for their antimicrobial activity against human cancer cell lines (MCF-7, HCT-116) and showed promising results compared to standard treatments like Doxorubicin .

Agricultural Applications

In agricultural chemistry, the compound has potential uses as a pesticide or herbicide due to its biological activity:

- Pesticidal Properties : The structural characteristics of pyrazole derivatives suggest they may disrupt pest physiology or inhibit growth. This application is particularly relevant given the increasing need for effective pest control methods that are environmentally sustainable.

Material Science Applications

The unique properties of this compound also extend to material science:

- Polymer Chemistry : Its lipophilic nature allows it to be incorporated into polymers to enhance their properties. This can lead to materials with improved thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

1-(2,2,2-Trifluoroethyl)pyrazole: Similar structure but without the methyl groups, affecting its biological activity and applications.

Uniqueness

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both methyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biologische Aktivität

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1006487-08-6

- Molecular Formula: C8H9F3N2

- Molecular Weight: 206.17 g/mol

- Purity: 97% .

The compound features a pyrazole ring with two methyl groups at positions 3 and 5 and a trifluoroethyl group at position 1, which significantly influences its biological properties.

Pharmacological Properties

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity: Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

- Antimicrobial Activity: Various studies have reported on the antibacterial efficacy of pyrazole derivatives against pathogens such as E. coli and S. aureus. Compounds with specific structural modifications exhibited enhanced antimicrobial activity due to the presence of aliphatic amide linkages .

- Anticancer Properties: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds synthesized with the pyrazole scaffold were evaluated for their cytotoxic effects on various cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity: Certain pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .

- Modulation of Receptor Activity: The trifluoroethyl group enhances the binding affinity to specific receptors involved in neurotransmission and inflammation pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-5-3-6(2)12(11-5)4-7(8,9)10/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIAWMUMQJDKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.